molecular formula C11H12O3 B1623566 (E)-isoeugenyl formate CAS No. 7774-96-1

(E)-isoeugenyl formate

Cat. No.: B1623566
CAS No.: 7774-96-1
M. Wt: 192.21 g/mol
InChI Key: QUUXIMKMPYPPDM-UHFFFAOYSA-N
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Description

(E)-Isoeugenyl formate (CAS 7774-96-1) is a phenylpropanoid compound of significant interest in fragrance and flavor research. It is recognized for its complex organoleptic profile, characterized by orris, green, sweet, woody, and clove-like notes . This specific stereoisomer is defined by its (E)-configuration at the propenyl double bond . As a synthetic flavoring substance, it is listed under FEMA 2474 and is permitted for use in food additives under FDA regulation 21 CFR 172.515 . Its primary research and industrial value lies in its application as a key aromatic ingredient in the formulation of fine fragrances, household products, and oral formulations . From a biochemical perspective, this compound is a derivative of isoeugenol, a natural compound found in essential oils such as clove . Researchers studying skin sensitization should note that isoeugenol is a known dermatologic sensitizer, and its mechanism of action is an active area of investigation, potentially involving the formation of reactive quinone methide intermediates following metabolic activation . This makes it a relevant compound for toxicological and dermatological research aimed at understanding allergic contact dermatitis. Furthermore, structural analogues like eugenol and isoeugenol have demonstrated notable antimicrobial and antifungal activities in scientific studies, suggesting potential research applications for this compound in developing novel anti-infective agents . This compound is intended for laboratory research use only (RUO) and is strictly not for personal, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7774-96-1

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(2-methoxy-4-prop-1-enylphenyl) formate

InChI

InChI=1S/C11H12O3/c1-3-4-9-5-6-10(14-8-12)11(7-9)13-2/h3-8H,1-2H3

InChI Key

QUUXIMKMPYPPDM-UHFFFAOYSA-N

SMILES

CC=CC1=CC(=C(C=C1)OC=O)OC

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC=O)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC=O)OC

density

1.558-1.563

physical_description

colourless to pale straw-yellow viscous liquid;  faint, orris-like, green, sweet, woody aroma

solubility

Almost insoluble in water
soluble (in ethanol)

Origin of Product

United States

Chemical Synthesis and Derivatization

Methodologies for (E)-Isoeugenyl Formate (B1220265) Synthesis

(E)-isoeugenyl formate is an ester derivative of isoeugenol (B1672232). Upon exposure, it is expected that the compound can be hydrolyzed back into isoeugenol and formic acid. industrialchemicals.gov.au

The primary method for synthesizing this compound is the direct esterification of (E)-isoeugenol with formic acid. This reaction is a specific example of Fischer esterification, a fundamental process in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. In this case, the phenolic hydroxyl group of isoeugenol acts as the alcohol component. The carboxylic acid component, formic acid, is known to be endogenous in the human body. industrialchemicals.gov.au

While specific literature detailing the optimized conditions for this compound synthesis is not extensively available, the reaction conditions can be inferred from standard procedures for the esterification of phenols and related compounds like eugenol (B1671780). d-nb.infomdpi.com The synthesis would typically involve reacting (E)-isoeugenol with an excess of formic acid or using a dehydrating agent to drive the equilibrium towards the product side. An acid catalyst, such as sulfuric acid, is often employed. The reaction mixture is typically heated to allow the reaction to proceed at a reasonable rate. Purification would then be carried out to isolate the final ester product.

Synthesis of Isoeugenol Ester Derivatives for Research Purposes

A variety of isoeugenol ester derivatives have been synthesized to explore their chemical and biological properties. mdpi.com These syntheses generally involve reacting isoeugenol with different acylating agents.

Isoeugenyl acetate (B1210297) is a well-known derivative produced by the esterification of isoeugenol. mdpi.comresearchgate.net The synthesis is typically achieved by reacting isoeugenol with an acetylating agent. researchgate.net One common method involves refluxing isoeugenol with an agent like acetic anhydride (B1165640); after the removal of the acetic acid byproduct, crystals of isoeugenyl acetate are obtained with yields reported to be over 90%. researchgate.net Another approach uses acetic anhydride in the presence of pyridine (B92270), a base that acts as a catalyst and scavenges the acid produced. nih.gov

Table 1: Synthesis of Isoeugenol Acetate

PrecursorReagentsConditionsYieldReference(s)
IsoeugenolAcetylating AgentReflux>90% researchgate.net
IsoeugenolAcetic Anhydride, PyridineRoom Temperature, 24hGood mdpi.comnih.gov

The synthesis of isoeugenyl benzoate (B1203000) follows classical esterification methodologies. mdpi.com This process involves the reaction of isoeugenol with benzoyl chloride or a related derivative, often in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. The yield for this type of reaction is described as reasonable. mdpi.com These derivatives are synthesized for research purposes, including their use as perfuming agents. industrialchemicals.gov.au

Table 2: Synthesis of Isoeugenol Benzoate

PrecursorReagentsConditionsYieldReference(s)
IsoeugenolBenzoylating AgentClassical esterificationReasonable mdpi.com

Beyond simple acetate and benzoate esters, a range of other structurally modified isoeugenol analogs have been prepared for research. These modifications can occur at the phenolic hydroxyl group or the propenyl side chain.

Other Ester Derivatives : Isoeugenyl butyrate (B1204436) has been synthesized using butyric anhydride, with the reaction mixture being refluxed at 120°C for 4 hours. mdpi.com

Halogenated Derivatives : New derivatives of isoeugenol have been created by introducing halogen atoms (chlorine or bromine) to the propenyl side chain. acs.org For instance, reacting isoeugenol with chlorine gas can produce 2-methoxy-4-(2-chloroprop-1-enyl)phenol. acs.org

Glycoconjugates : Novel glycoconjugates of isoeugenol have been synthesized using click chemistry. This process begins with the propargylation of isoeugenol by treating it with propargyl bromide in acetone (B3395972) with potassium carbonate as a base. nih.gov

Ferulic Acid Hybrids : Hybrid molecules combining ferulic acid and isoeugenol have been prepared using various linking reactions, including esterification with the condensing agent N,N'-Carbonyldiimidazole (CDI). acs.org

Table 3: Examples of Other Isoeugenol Derivatives

Derivative TypeSynthetic ApproachExample CompoundReference(s)
Butyrate EsterReaction with butyric anhydrideIsoeugenyl butyrate mdpi.com
Halogenated AnalogReaction with chlorine gas2-methoxy-4-(2-chloroprop-1-enyl)phenol acs.org
Glycoconjugate PrecursorPropargylation with propargyl bromidePropargylated isoeugenol nih.gov
Ferulic Acid HybridEsterification using CDIFerulic acid-isoeugenol ester acs.org

Stereoselective Synthetic Pathways to (E)-Isoeugenol Precursors

The synthesis of this compound is contingent upon the availability of its immediate precursor, (E)-isoeugenol. The specific stereochemistry of the propenyl side chain is of great importance, with the (E)-isomer, also referred to as trans-isoeugenol, being the desired configuration. Scientific research has consequently focused on developing stereoselective methods to produce (E)-isoeugenol. The primary routes explored are biosynthetic pathways and the chemical isomerization of its readily accessible isomer, eugenol.

Biosynthetic Pathways

In various plant species, (E)-isoeugenol is produced through a highly specific enzymatic pathway. pnas.orgnih.gov The critical enzymes in this biological process are isoeugenol synthases (IGS), which are part of the PIP family of oxidoreductases. researchgate.net These enzymes facilitate the NADPH-dependent reduction of a coniferyl ester to generate isoeugenol. pnas.org

The biosynthetic route typically commences with the amino acid phenylalanine and advances through several intermediate compounds to form coniferyl alcohol. researchgate.net The direct precursor for the final reductive step is coniferyl acetate. pnas.orgnih.gov The formation of coniferyl acetate from coniferyl alcohol and acetyl-CoA is catalyzed by an enzyme known as coniferyl alcohol acetyltransferase (PhCFAT). nih.gov Following this, isoeugenol synthase (IGS) acts upon coniferyl acetate to yield (E)-isoeugenol. nih.gov

Studies have successfully identified and characterized IGS enzymes from various plants. In Petunia hybrida, the enzyme PhIGS1 is responsible for converting coniferyl acetate into isoeugenol. nih.gov A similar enzyme, t-anol/isoeugenol synthase (IvAIS1), has been found in Illicium verum, which also converts coniferyl acetate to isoeugenol. researchgate.net It was noted that the catalytic efficiency of IvAIS1 is greater for coniferyl acetate compared to its alternative substrate, coumaryl acetate. researchgate.net

Table 1: Enzymes and Substrates in the Biosynthesis of (E)-Isoeugenol

Chemical Isomerization Pathways

A prevalent and industrially important method for producing (E)-isoeugenol is through the isomerization of eugenol, which is found in abundance in clove oil. google.comgoogle.com This chemical process involves shifting the double bond from the allyl side chain of eugenol to a conjugated position, forming the propenyl side chain of isoeugenol. The reaction conditions can be carefully controlled to favor the creation of the thermodynamically more stable (E)-isomer.

One patented technique involves the heating of clove powder with a potassium hydroxide (B78521) solution in ethanol (B145695) under ultrasonic conditions. google.com This base-catalyzed isomerization reaction results in a product mixture where the content of trans-(E)-isoeugenol can exceed 95%. google.com

Table 2: Example of Base-Catalyzed Isomerization of Eugenol

An alternative strategy employs a metal catalyst. A process utilizing an iron carbonyl catalyst for the isomerization of eugenol has been documented to reach a transformation efficiency of 99% with a yield of over 96%. google.com This method is noted for yielding high-purity isoeugenol of 99% or greater. google.com

These stereoselective pathways, encompassing both biosynthetic and chemical methods, are crucial for the production of the (E)-isoeugenol precursor, which is necessary for the subsequent synthesis of this compound. vulcanchem.com

Biosynthesis and Biotransformation Pathways

Enzymatic Biosynthesis of Isoeugenol (B1672232) in Plant Systems

The floral volatile isoeugenol is synthesized in plants through a series of enzymatic reactions that are part of the broader phenylpropanoid pathway. researchgate.netnih.gov This pathway is responsible for producing a wide array of plant secondary metabolites. nih.gov The biosynthesis of isoeugenol shares its initial steps with the lignin (B12514952) and lignan (B3055560) biosynthetic pathways, starting from the amino acid phenylalanine. ums.ac.id

Role of Isoeugenol Synthase (EC 1.1.1.319)

The key enzyme responsible for the formation of isoeugenol is isoeugenol synthase (IGS). google.compnas.org Classified under the EC number 1.1.1.319, this enzyme catalyzes the final reductive step in the synthesis of isoeugenol from its immediate precursor. google.compnas.orgresearchgate.net The systematic name for this enzyme is eugenol (B1671780):NADP+ oxidoreductase (coniferyl acetate (B1210297) reducing), although it acts in the reverse direction to produce isoeugenol. google.compnas.org In several plant species, including Petunia hybrida and Clarkia breweri, IGS specifically produces isoeugenol. pnas.orgump.edu.my The enzyme utilizes coniferyl acetate and NADPH as substrates to generate isoeugenol, acetate, and NADP+. researchgate.netpnas.org

The catalytic activity of isoeugenol synthase is crucial for the production of this specific phenylpropene, which serves as a floral attractant for pollinators and as a defense compound. nih.govbrieflands.com The enzyme itself is a member of a larger family of reductases involved in plant secondary metabolism. researchgate.net

Reduction of Coniferyl Acetate as a Key Step

A pivotal discovery in understanding isoeugenol biosynthesis was the identification of coniferyl acetate, an ester of coniferyl alcohol, as the direct substrate for isoeugenol synthase. researchgate.netbrieflands.comacs.org Early research suggested that phenylpropenes were synthesized from phenylpropenols, but the exact mechanism was unclear. researchgate.net It is now established that IGS catalyzes the NADPH-dependent reduction of coniferyl acetate to form isoeugenol. nih.govbrieflands.com

Interestingly, the purified IGS enzyme cannot directly use coniferyl alcohol as a substrate. nih.govbrieflands.com However, when coniferyl alcohol is administered to E. coli cells that are engineered to express IGS, isoeugenol is produced. nih.gov This suggests that an endogenous bacterial enzyme first acylates the coniferyl alcohol into coniferyl acetate, which can then be used by IGS. nih.gov In plants like petunia, this initial acylation is performed by an enzyme called coniferyl alcohol acetyltransferase (PhCFAT), which uses acetyl-CoA to convert coniferyl alcohol to coniferyl acetate. This reduction of an acetylated intermediate is a key mechanistic step that determines the final phenylpropene product. brieflands.com

Characterization of NADPH-Dependent Reductase Family Members

Isoeugenol synthase (IGS) belongs to the PIP family of NADPH-dependent reductases. researchgate.netbrieflands.com This family is named after its first three identified members: pinoresinol–lariciresinol reductase (PLR), isoflavone (B191592) reductase (IFR), and phenylcoumaran benzylic ether reductase (PCBER). brieflands.com These enzymes are broadly involved in the biosynthesis of various phenylpropanoids in plants.

Enzymes in this family, including IGS and the closely related eugenol synthase (EGS), catalyze the reductive elimination of an acetyl group from their substrate, coniferyl acetate, via a proposed quinone methide intermediate. While both IGS and EGS use the same substrate, subtle differences in their active sites lead to the formation of different isomers: IGS produces the propenylphenol isoeugenol, whereas EGS produces the allylphenol eugenol. Phylogenetic analyses show that IGS and EGS enzymes have evolved into at least two distinct lineages within the PIP reductase family, suggesting that this function arose multiple times independently.

Table 1: Key Enzymes in Isoeugenol Biosynthesis and their Characteristics
EnzymeAbbreviationEC NumberFamilySubstrate(s)Product(s)
Isoeugenol SynthaseIGS1.1.1.319PIP family of NADPH-dependent reductasesConiferyl acetate, NADPHIsoeugenol, Acetate, NADP+
Eugenol SynthaseEGS1.1.1.318PIP family of NADPH-dependent reductasesConiferyl acetate, NADPHEugenol, Acetate, NADP+
Coniferyl Alcohol AcetyltransferasePhCFAT-AcyltransferasesConiferyl alcohol, Acetyl-CoAConiferyl acetate, CoA

Occurrence and Localization of Biosynthetic Enzymes in Plants (e.g., Petunia hybrida)

The expression and localization of biosynthetic enzymes are tightly regulated within the plant, often correlating with the site of compound emission or storage. In Petunia hybrida cv. Mitchell, a species known for emitting large quantities of isoeugenol, the gene for isoeugenol synthase (PhIGS1) is primarily expressed in floral tissues. researchgate.netbrieflands.com Specifically, high levels of PhIGS1 transcripts are found in the corolla (petals) and tube of the flower, which are the main organs responsible for emitting floral volatiles. researchgate.netnih.gov

The expression of PhIGS1 is developmentally regulated, increasing as the flower matures and opening, which coincides with the peak emission of isoeugenol. nih.gov The lack of isoeugenol in other petunia subspecies, such as Petunia axillaris subsp. parodii, has been linked to a frame-shift mutation in the IGS gene, rendering it inactive. In these plants, despite the presence of a functional eugenol synthase, the coniferyl acetate precursor is instead converted to dihydroconiferyl acetate. This highlights the critical role of a functional and properly localized IGS for the production of isoeugenol in petunia flowers.

Microbial Biotransformation of Related Phenylpropanoids

Microorganisms, including various species of bacteria and fungi, are capable of metabolizing phenylpropanoids like eugenol and isoeugenol. These biotransformation pathways are of significant interest for producing valuable aromatic compounds, such as natural vanillin (B372448).

Conversion of Eugenol to Isoeugenol

In plant biosynthesis, eugenol and isoeugenol are typically synthesized as distinct products from the common precursor coniferyl acetate by two different enzymes, eugenol synthase (EGS) and isoeugenol synthase (IGS), respectively. ump.edu.my The direct biological conversion of eugenol to its isomer isoeugenol is not the primary metabolic route in these organisms.

Isoeugenol Oxygenase Activity and Mechanisms

The conversion of isoeugenol to vanillin is catalyzed by a class of enzymes known as isoeugenol oxygenases. mdpi.comfrontiersin.org These enzymes facilitate the oxidative cleavage of the isoeugenol molecule. tandfonline.comresearchgate.net One well-characterized example is the isoeugenol monooxygenase (Iem) from the bacterium Pseudomonas nitroreducens Jin1. tandfonline.comnih.gov This enzyme, with a predicted molecular mass of 54 kDa, directly transforms isoeugenol into vanillin. tandfonline.comnih.gov

The mechanism is an iron-mediated monooxygenation reaction. tandfonline.comnih.gov An ¹⁸Oxygen-labeling experiment confirmed that one oxygen atom from molecular oxygen (O₂) is incorporated into the vanillin molecule, rather than from water. tandfonline.com The enzyme contains a tightly bound iron cofactor, which is essential for its catalytic activity. tandfonline.comnih.gov Site-directed mutagenesis studies have shown that specific conserved histidine residues (His¹⁶⁷, His²¹⁸, His²⁸², and His⁴⁷¹) are crucial, likely for binding the Fe²⁺ cofactor, as mutating any of them results in a loss of enzyme activity. tandfonline.comnih.gov These enzymes are highly efficient, with the Iem from P. nitroreducens exhibiting a Vₘₐₓ of 4.2 µmol vanillin min⁻¹ mg⁻¹ of protein and a k꜀ₐₜ of 3.8 s⁻¹. tandfonline.com

Biotechnological Production of Vanillin from Isoeugenol

The biotechnological production of vanillin from isoeugenol is a significant area of research, offering a sustainable method to produce one of the world's most popular flavor compounds. nih.gov This bioconversion can be achieved using various microorganisms, including bacteria and fungi, which act as biocatalysts. encyclopedia.pubscribd.comscielo.brresearchgate.net Strains of Pseudomonas, Bacillus, and Rhodococcus have been reported to convert isoeugenol into vanillin. encyclopedia.pubscribd.comscielo.br For instance, a novel strain, Pseudomonas sp. ISPC2, was shown to produce 1.15 g/L of vanillin from isoeugenol within 96 hours. scribd.com The process is attractive because it is environmentally friendly and the resulting vanillin can be classified as "natural" under certain regulations. researchgate.net

A key enzyme in this biotechnological approach is NOV1, a non-heme iron-dependent dioxygenase from Novosphingobium aromaticivorans. nih.govnih.gov Unlike some other enzymes, NOV1 catalyzes the one-step, coenzyme-free oxidation of isoeugenol to vanillin, which simplifies the bioprocess and reduces costs. nih.govacs.org NOV1 is part of a family of enzymes that cleave the C=C double bond of the propenyl group in isoeugenol to produce vanillin and acetaldehyde (B116499) as products. nih.govpnas.org While its natural substrates are stilbene (B7821643) compounds like resveratrol, NOV1 has demonstrated activity with isoeugenol, albeit with lower initial efficiency. nih.govpnas.org The enzyme has an optimal pH of around 8.0 and an optimal temperature of approximately 25°C for its activity with related substrates. pnas.org

The reaction mechanism for dioxygenases like NOV1 involves the cleavage of both carbon-carbon (C-C) and oxygen-oxygen (O-O) bonds. nih.govnih.govnih.gov The proposed catalytic cycle begins with the formation of a ternary complex involving the Fe(II)-containing enzyme, the isoeugenol substrate, and molecular oxygen (O₂). nih.govpnas.org

The proposed steps are as follows nih.gov:

Ternary Complex Formation : Dioxygen and isoeugenol bind to the active site, where O₂ interacts with the Fe(II) to form an Fe(III)-superoxo species. The substrate is activated by deprotonation of its hydroxyl group.

First C-O Bond Formation : An intermediate is formed prior to the creation of the first bond between a carbon atom of the substrate's double bond and an oxygen atom of the superoxo species.

Second C-O Bond Formation : The O-O bond of the bound oxygen is cleaved, leading to the formation of the second C-O bond, creating a dioxetane-like intermediate.

C-C Bond Cleavage : The unstable intermediate collapses, cleaving the C-C double bond of the propenyl side chain.

Product Release : The enzyme releases the products, vanillin and acetaldehyde, and the iron center is restored to its Fe(II) state, ready for the next catalytic cycle.

This mechanism is characteristic of several non-heme iron dioxygenases and represents a sophisticated strategy for precise oxidative cleavage. nih.govresearchgate.net

To improve the efficiency of vanillin production from isoeugenol, scientists have employed rational design and enzyme engineering to create improved variants of the NOV1 dioxygenase. nih.govnih.govunl.pt By analyzing the enzyme's structure and using computational modeling, specific amino acid positions were identified for mutagenesis. unl.ptacs.org

One highly successful example is the S283F variant, where the serine at position 283 was replaced with a phenylalanine. nih.govnih.govacs.org This single mutation resulted in significant improvements over the wild-type enzyme. nih.govacs.org

Table 1: Comparison of Kinetic Parameters between Wild-Type NOV1 and S283F Variant for Isoeugenol Conversion nih.gov
EnzymeTurnover Rate (kcat)Catalytic Efficiency (kcat/Km) for O₂Half-lifeMolar Conversion Yield (100 mM Isoeugenol, 24h)
Wild-Type NOV1BaselineBaselineBaseline-
S283F Variant2-fold increase4-fold increase20-fold increase>99%

The S283F mutation enhances the stabilization of the iron cofactor in the active site, leading to a more robust and stable enzyme. nih.govnih.govacs.org Bioconversion assays demonstrated that whole E. coli cells expressing the S283F variant could convert up to 100 mM of isoeugenol to vanillin with over 99% molar yield in 24 hours. nih.govnih.govacs.org More recent studies have explored distal mutations, those far from the active site, to further enhance NOV1's activity and stability, with some variants showing a nearly 10-fold increase in activity. unl.pt This integrative strategy of computational design, enzyme engineering, and kinetic analysis is pivotal for developing efficient biocatalysts for industrial applications. nih.govrug.nl

Metabolic Transformations and Biodegradation

Hydrolysis of (E)-Isoeugenyl Formate (B1220265)

The primary metabolic transformation of (E)-isoeugenyl formate is its cleavage into isoeugenol (B1672232) and formic acid through hydrolysis. This reaction is a crucial first step in the biodegradation of the compound.

This compound undergoes enzymatic hydrolysis, a reaction in which a water molecule is used to break the ester bond, yielding (E)-isoeugenol and formic acid. This process is a common metabolic pathway for ester-containing xenobiotics. The breakdown of the ester linkage is a critical detoxification step, as it converts the parent compound into its alcohol and carboxylic acid components, which can then be further metabolized.

In vivo, the hydrolysis of this compound is predominantly carried out by a class of enzymes known as carboxylesterases (CES) dntb.gov.ua. These enzymes are abundant in various tissues, with the highest concentrations typically found in the liver and intestines nih.govresearchgate.net. Carboxylesterases exhibit broad substrate specificity, but their activity can be isoform-dependent nih.gov.

Human carboxylesterases are broadly categorized into two main families: CES1 and CES2 nih.gov. These isoforms have distinct substrate preferences based on the molecular size of the ester's acyl and alcohol groups nih.gov. CES1 generally favors substrates with a large acyl group and a small alcohol moiety nih.gov. Conversely, CES2 preferentially hydrolyzes esters with a small acyl group and a large alcohol group nih.govnih.gov.

Given this substrate specificity, this compound, which possesses a small formate (acyl) group and a larger isoeugenol (alcohol) group, is predicted to be a primary substrate for carboxylesterase 2 (CES2) nih.govnih.gov.

Enzyme FamilyPrimary LocationSubstrate PreferenceLikely Role in this compound Hydrolysis
Carboxylesterase 1 (CES1) LiverLarge acyl group, small alcohol groupMinor or negligible
Carboxylesterase 2 (CES2) Intestine, LiverSmall acyl group, large alcohol groupMajor

The enzymatic hydrolysis of esters like this compound by carboxylesterases typically follows Michaelis-Menten kinetics. This model describes the relationship between the rate of the enzymatic reaction and the concentration of the substrate. The key parameters are:

K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m value generally indicates a higher affinity of the enzyme for the substrate.

V_max (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Subsequent Metabolic Pathways of Isoeugenol

Following the initial hydrolysis of this compound, the resulting isoeugenol molecule undergoes further metabolic transformations, primarily through Phase II conjugation reactions and O-demethylation. These pathways facilitate the detoxification and elimination of isoeugenol from the body.

Phase II metabolism involves the conjugation of xenobiotics or their metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. Isoeugenol is known to undergo extensive Phase II conjugation.

Sulfate (B86663) Conjugation: This process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of isoeugenol. This reaction is catalyzed by enzymes called sulfotransferases (SULTs) oup.comoup.com. Several human SULT isoforms, such as SULT1A1, have been shown to be involved in the sulfation of structurally similar compounds oup.comoup.comnih.gov.

Glucuronic Acid Conjugation: In this pathway, a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) is attached to the hydroxyl group of isoeugenyl. This reaction is mediated by UDP-glucuronosyltransferases (UGTs) nih.govnih.gov. Various UGT isoforms are known to be involved in the glucuronidation of phenolic compounds nih.gov.

These conjugation reactions result in the formation of isoeugenol sulfate and isoeugenol glucuronide, which are more polar and are readily eliminated from the body, primarily through urine.

Another significant metabolic pathway for isoeugenol is O-demethylation. This reaction involves the removal of the methyl group from the methoxy (B1213986) (-OCH3) group on the aromatic ring of isoeugenol. This biotransformation is primarily catalyzed by cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases rsc.orgnih.govwikipedia.org. Specifically, enzymes from the CYP3A family, such as CYP3A4, have been implicated in the O-demethylation of various phenolic compounds nih.gov. The O-demethylation of isoeugenol would result in the formation of a catechol metabolite, which can then undergo further conjugation or other metabolic transformations.

Metabolic PathwayKey EnzymesResulting Metabolites
Sulfate Conjugation Sulfotransferases (SULTs)Isoeugenol sulfate
Glucuronic Acid Conjugation UDP-glucuronosyltransferases (UGTs)Isoeugenol glucuronide
O-Demethylation Cytochrome P450 (CYP450)Catechol derivatives of isoeugenol

Side-Chain Oxidation Mechanisms

The propenyl side-chain of the isoeugenyl structure is a primary site for oxidative metabolism. The specific mechanisms include hydroxylation and epoxidation, leading to more polar and excretable metabolites. nih.govlibretexts.org The conjugation of the double bond with the aromatic ring in the isoeugenyl structure makes it susceptible to various oxidative attacks. nih.gov

Omega (ω)-hydroxylation refers to the oxidation of the terminal methyl group of the alkyl side-chain. While this is a common metabolic pathway for many xenobiotics with alkyl chains, its role in the metabolism of the isoeugenyl moiety appears to be minor. Analysis of isoeugenol oxidation products has indicated the absence of primary aliphatic alcohols that would result from hydroxylation at the γ-position (the terminal methyl group). nih.gov Instead, oxidation tends to occur at other positions on the side-chain, such as the benzylic carbon, which can be oxidized to a carboxylic acid if a hydrogen atom is present. libretexts.org

A significant metabolic pathway for the isoeugenyl moiety involves the oxidation of the propenyl double bond to form an epoxide. nih.gov This reaction is facilitated by the conjugation of the double bond with the aromatic ring. nih.gov Epoxides, or oxiranes, are three-membered cyclic ethers that are often transient and reactive intermediates. libretexts.orgmasterorganicchemistry.com

The formation of the epoxide is typically followed by enzymatic or non-enzymatic hydrolysis. This ring-opening reaction is catalyzed by epoxide hydrolases or can occur under acidic conditions, resulting in the formation of a vicinal diol (a 1,2-diol), which is a molecule with hydroxyl groups on adjacent carbon atoms. libretexts.orgmasterorganicchemistry.comlibretexts.org This two-step process of epoxidation followed by hydrolysis effectively hydroxylates the original double bond, significantly increasing the water solubility of the molecule and facilitating its excretion. libretexts.org

Table 1: Key Steps in Propenyl Double Bond Oxidation

Step Reaction Intermediate/Product Significance
1 Epoxidation 1,2-Epoxide Formation of a reactive cyclic ether intermediate. nih.gov

Formation of Quinone-Methide Metabolites via Single-Electron Oxidation

The formation of quinone methides is a critical bioactivation pathway for isoeugenol and related compounds. nih.govnih.govresearchgate.net These electrophilic intermediates are highly reactive and have been implicated in the mechanisms of toxicity and sensitization associated with isoeugenol. nih.gov

One proposed mechanism involves the initial epoxidation of the propenyl side-chain, as described previously. The resulting transient epoxide can then undergo rapid isomerization to form a reactive hydroxy quinone methide (HQM). nih.gov Another pathway involves a single-electron oxidation of the phenolic hydroxyl group to generate a phenoxy radical. nih.gov This radical can then rearrange to form the quinone methide intermediate. Peroxidases, for example, can activate eugenol (B1671780) (a related compound) to a quinone methide, which has been shown to form DNA adducts. nih.gov

Table 2: Proposed Pathways to Quinone Methide Formation

Pathway Initial Step Key Intermediate Final Reactive Species
Epoxidation-Isomerization Oxidation of the propenyl double bond. nih.gov 1,2-Epoxide Hydroxy Quinone Methide (HQM)

Metabolic Fate of the Formate Moiety

The formate ester group of this compound is hydrolyzed to release formic acid (formate). Formate is a natural intermediate in one-carbon (1C) metabolism in most organisms. nih.gov

The primary metabolic fate of formate is its oxidation to carbon dioxide (CO2). nih.gov This conversion is a crucial detoxification step, as the accumulation of formate can be toxic. documentsdelivered.com The folate-dependent pathway is central to this process, where formate is ultimately converted to CO2 and water. documentsdelivered.com This reaction is not only a detoxification mechanism but also a source of CO2, which can enter the bicarbonate pool of the body.

The enzymatic oxidation of formate to carbon dioxide is catalyzed by a class of enzymes known as formate dehydrogenases (FDHs). nih.govwikipedia.org These enzymes play a vital role in the metabolism of C1 compounds. wikipedia.org FDHs catalyze the two-electron oxidation of formate, transferring the electrons to an acceptor molecule. nih.govebi.ac.uk

There are several types of FDHs, including NAD+-dependent and metal-dependent enzymes. wikipedia.org

Metal-dependent FDHs: Many FDHs, particularly in prokaryotes, are complex metalloenzymes containing molybdenum (Mo) or tungsten (W) at their active sites. wikipedia.orgmdpi.com These enzymes are crucial in anaerobic metabolism. wikipedia.org

The mechanism involves the binding of formate to the metal center, followed by an oxidation reaction that releases CO2 and transfers two electrons to the enzyme's active site. ebi.ac.uk Bicarbonate has been identified as an intermediate in this enzymatic reaction. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
(E)-Isoeugenol
1,2-Epoxide
1,2-Diol
Quinone Methide
Hydroxy Quinone Methide (HQM)
Phenoxy Radical
Eugenol
Formic Acid (Formate)
Carbon Dioxide
Water
Bicarbonate
Nicotinamide adenine (B156593) dinucleotide (NAD+)

Based on a comprehensive review of available scientific literature, there is no specific information regarding the biological and antimicrobial activities of the chemical compound This compound that aligns with the detailed outline provided. The research areas specified—including antibacterial activity against Gram-positive and Gram-negative species, specific potency against Pseudomonas aeruginosa, interference with bacterial cell wall synthesis via Penicillin-Binding Protein 3, effects on cell membrane integrity, and antifungal or anti-mycobacterial properties—have not been documented for this compound in published studies.

The provided outline, however, corresponds precisely to the known and well-documented biological activities of the closely related parent compound, isoeugenol . Extensive research has been published on isoeugenol's antimicrobial properties and mechanisms of action, matching every subsection of the requested article.

Due to the strict requirement to focus solely on "this compound" and the commitment to scientific accuracy, it is not possible to generate the requested article with the specified content, as the supporting data for this specific compound is absent in the current scientific literature. Fabricating this information or substituting it with data for isoeugenol would be scientifically inaccurate and violate the core instructions of the request.

Biological Activities and Mechanistic Investigations

Antioxidant and Prooxidant Activities

No peer-reviewed studies were found that specifically investigate the antioxidant or prooxidant activities of (E)-isoeugenyl formate (B1220265). Consequently, data on its concentration-dependent dual activity, its ability to modulate reactive oxygen species (ROS), or its effects on cellular glutathione (B108866) (GSH) levels are not available.

Concentration-Dependent Dual Activity

There is no available research to confirm or characterize a concentration-dependent dual antioxidant and prooxidant role for (E)-isoeugenyl formate.

Modulation of Reactive Oxygen Species (ROS) Production

Scientific literature lacks studies detailing the effect of this compound on the production of Reactive Oxygen Species.

Effects on Cellular Glutathione (GSH) Levels

There are no experimental data available on how this compound might influence cellular glutathione levels.

Enzyme Inhibition Potential

No studies were identified that assessed the inhibitory potential of this compound against acetylcholinesterase (AChE) or α-glycosidase.

Inhibition of Acetylcholinesterase (AChE)

The potential for this compound to act as an inhibitor of acetylcholinesterase has not been reported in the scientific literature.

Inhibition of α-Glycosidase

There is no available research on the inhibitory effects of this compound on the α-glycosidase enzyme.

Inhibition of α-Amylase

There is currently a lack of available scientific literature and research studies investigating the α-amylase inhibitory activity of this compound. The capacity of this specific chemical compound to inhibit the α-amylase enzyme, a key enzyme in carbohydrate digestion, has not been reported in the reviewed scientific literature. Natural α-amylase inhibitors are considered a therapeutic approach for managing post-prandial hyperglycemia by reducing glucose release from starch and delaying carbohydrate absorption. nih.gov

Anti-inflammatory Effects

Research has shown that isoeugenol (B1672232), along with eugenol (B1671780), may offer therapeutic benefits against neuronal and oxidative damage induced by diabetes, which is attributed to their anti-inflammatory characteristics. unich.it In a study on diabetic rats, the administration of isoeugenol and eugenol was found to partially reverse the deleterious effects on nerve growth factor (NGF) concentrations by blocking NGF pathways and alleviating oxidative stress. unich.it These compounds were also noted to reduce the levels of inflammatory mediators. unich.it

A study investigating diabetic polyneuropathy in rats demonstrated that isoeugenol and eugenol exhibited anti-inflammatory properties against streptozotocin (B1681764) (STZ)-induced conditions. unich.it The combination of isoeugenol and eugenol was also found to have synergistic effects in providing neuroprotection against diabetic neuropathy. unich.it

While these findings on isoeugenol are suggestive, it is important to note that they cannot be directly extrapolated to this compound without specific investigation of the formate ester.

Table 1: Effects of Isoeugenol on Blood Glucose Levels in Diabetic Rats

Treatment GroupPercentage Reduction in Blood Glucose
Eugenol38.07%
Isoeugenol47.9%
Combination of Isoeugenol and Eugenol55.90%

Data from a study on streptozotocin-induced diabetic rats. unich.it

Insecticidal Properties

Specific studies on the insecticidal properties of this compound are not prevalent in the reviewed literature. However, the insecticidal activities of isoeugenol have been documented.

In a comparative study, isoeugenol demonstrated potent contact toxicity against the red flour beetle, Tribolium castaneum. The order of potency of the tested chemicals based on the LD50 level was isoeugenol > eugenol > methyleugenol. researchgate.net For the maize weevil, Sitophilus zeamais, isoeugenol showed similar contact toxicity to eugenol and methyleugenol, with LD50 values of approximately 30 μg/mg of the insect. researchgate.net Generally, S. zeamais was found to be more susceptible to these compounds than T. castaneum, with the exception of isoeugenol based on the LD50 level. researchgate.net

The insecticidal activity of essential oils containing eugenol and other related compounds is often attributed to their action on the synapses of herbivorous insects, where they can block the production of neurotransmitters. scienceopen.com While eugenol and isoeugenol have demonstrated insecticidal effects, further research is necessary to determine the specific insecticidal properties of this compound. researchgate.netresearchgate.netmdpi.commdpi.com

Table 2: Contact Toxicity of Isoeugenol and Related Compounds Against Two Insect Species

CompoundTarget InsectLD50 Value
IsoeugenolTribolium castaneumMost potent of the tested compounds
IsoeugenolSitophilus zeamais~30 μg/mg insect
EugenolSitophilus zeamais~30 μg/mg insect
MethyleugenolSitophilus zeamais~30 μg/mg insect

LD50 (Lethal Dose, 50%) refers to the dose required to kill half the members of a tested population. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Esterification on the Biological Activity Profile

Esterification of the phenolic hydroxyl group in eugenol (B1671780) and isoeugenol (B1672232), such as in (E)-isoeugenyl formate (B1220265), has a significant impact on their biological activity, particularly their antioxidant potential. Studies on eugenol derivatives have shown that esterification of the hydroxyl group leads to a significant reduction in antioxidant action researchgate.netresearchgate.net. For instance, the antioxidant activity of eugenol, with an IC50 value of 4.38 μg/mL, was markedly diminished in its esterified derivatives, which showed IC50 values greater than 100 μg/mL researchgate.netresearchgate.net. This suggests that the free phenolic hydroxyl group is crucial for the radical scavenging activity of these compounds.

While esterification diminishes antioxidant effects, it can enhance other biological activities. For example, certain eugenol esters have demonstrated improved antibacterial potential compared to eugenol itself researchgate.netresearchgate.net. Additionally, the insecticidal activity of eugenol derivatives was found to be potentiated by esterification, with some ester derivatives showing higher toxicity to insect cells than the parent compound mdpi.com.

CompoundModificationAntioxidant Activity (IC50)Antibacterial Activity
EugenolFree hydroxyl group4.38 μg/mLMIC: 1000 μg/mL
Eugenol Ester DerivativesEsterified hydroxyl group> 100 μg/mLMIC: 500 μg/mL

Role of the Phenolic Hydroxyl Group in Bioactivity

The phenolic hydroxyl group is a key structural feature responsible for the antioxidant activity of eugenol and isoeugenol. This group can donate a hydrogen atom to scavenge free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, which contributes to the antioxidant efficacy researchgate.netnih.gov.

The importance of the phenolic hydroxyl group is underscored by the observation that its modification, such as through acylation or alkylation, often leads to a decrease in antioxidant capacity researchgate.netnih.gov. However, some derivatives with a modified hydroxyl group have shown effectiveness in reducing lipid peroxidation and protein oxidative damage, suggesting that the mechanism of action may be complex and that other structural features also play a role researchgate.netnih.gov.

Influence of Propenyl Side Chain Isomerism (E vs. Z) on Biological Function

The position of the double bond in the propenyl side chain, which distinguishes isoeugenol from eugenol, influences biological activity. Isoeugenol generally exhibits higher antioxidant activity than eugenol researchgate.net. The conjugation of the double bond with the aromatic ring in isoeugenol is thought to enhance its radical scavenging ability.

While direct comparisons of the (E) and (Z) isomers of isoeugenyl formate are not extensively detailed in the provided search results, studies on related compounds suggest that stereochemistry can play a role in biological activity. For instance, isoeugenol has shown moderate inhibitory effects against certain fungi, whereas eugenol is almost inactive nih.govmdpi.com. The cytotoxicity of isoeugenol has also been reported to be higher than that of eugenol, which may be attributed to differences in their pro-oxidant activities and their effects on cellular redox balance researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new compounds and in understanding the structural features that are important for their bioactivity tiikmpublishing.comwalisongo.ac.id.

QSAR models have been developed for eugenol and its derivatives to predict their antioxidant activity tiikmpublishing.comresearchgate.net. These models utilize various molecular descriptors that quantify different aspects of the chemical structure. The antioxidant activity, often expressed as the IC50 value (the concentration required to inhibit 50% of a particular process), is correlated with these descriptors to generate a predictive equation tiikmpublishing.comwalisongo.ac.id. The goal of such studies is to create a model that can be used to design new derivatives with enhanced antioxidant potential tiikmpublishing.comresearchgate.net.

In QSAR studies of eugenol derivatives, various electronic and molecular descriptors have been found to correlate with their antioxidant activity. These descriptors are calculated using computational chemistry methods and can include properties related to the electronic structure, shape, and lipophilicity of the molecules researchgate.net. The correlation of these descriptors with biological activity helps in identifying the key structural features that govern the antioxidant potential of these compounds.

Several key structural descriptors have been identified as being significant in the QSAR models for the antioxidant activity of eugenol derivatives. These include:

Net charge on specific atoms, which can influence electrostatic interactions.

HOMO (Highest Occupied Molecular Orbital) energy : A higher HOMO energy is generally associated with a greater ability of a molecule to donate electrons, which is a key step in scavenging free radicals. Molecules with higher HOMO energy levels are often better nucleophiles and antioxidants ucsb.eduucsb.edu.

Hydration energy , which relates to the solubility and distribution of the compound in biological systems researchgate.net.

A QSAR study on eugenol derivatives identified the net charge of specific carbon and oxygen atoms, HOMO energy, and hydration energy as significant descriptors for predicting antioxidant activity researchgate.net. Another study highlighted the importance of HOMO energy and the energy gap between HOMO and LUMO (Lowest Unoccupied Molecular Orbital) in determining the antioxidant activity of eugenol derivatives tiikmpublishing.com.

DescriptorSignificance in QSAR Models
Net Charge (on specific atoms)Influences electrostatic interactions and reactivity.
HOMO EnergyHigher values correlate with increased electron-donating ability and antioxidant activity.
Hydration EnergyAffects solubility and bioavailability.
LUMO EnergyThe HOMO-LUMO energy gap can be an indicator of chemical reactivity.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental to the analysis of (E)-isoeugenyl formate (B1220265), providing the necessary separation from other components that may be present in a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are the most powerful and commonly adapted methods for this purpose.

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of (E)-isoeugenyl formate, particularly in liquid samples and cosmetic formulations. who.int A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, is retained on the nonpolar stationary phase and is eluted by a polar mobile phase. The retention time is characteristic of the compound under specific conditions and is used for identification, while the peak area is proportional to its concentration.

Typical HPLC Parameters: A sensitive RP-HPLC method can be developed for the simultaneous determination of this compound and related phenolic compounds. mdpi.com The separation is often achieved on a C18 column with a gradient elution. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 5 mM ammonium formate and 0.1% formic acid) and an organic modifier (e.g., methanol or acetonitrile with the same additives). mdpi.com Detection is commonly performed using a UV detector, where the wavelength is set to the absorption maximum of this compound, or a fluorescence detector (FLD) for enhanced sensitivity, especially after appropriate sample preparation. nih.gov For more definitive identification and quantification, HPLC can be coupled with mass spectrometry (LC-MS/MS). mdpi.com

Interactive Data Table: Illustrative HPLC Method Parameters for Analytes Structurally Related to this compound

Parameter Setting Rationale
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 3 µm) Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid Buffered aqueous phase to control pH and improve peak shape. mdpi.com
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid Organic modifier to elute the analyte from the column. mdpi.com
Elution Gradient Allows for the separation of compounds with a range of polarities.
Flow Rate 0.5 mL/min A typical flow rate for analytical scale HPLC. mdpi.com
Column Temperature 40 °C Maintained for reproducible retention times. mdpi.com
Injection Volume 4 µL A small injection volume is used to prevent column overload. mdpi.com
Detection UV-Vis or Mass Spectrometry (MS) UV detection is common for routine analysis, while MS provides higher selectivity and sensitivity.

Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and specific method for the determination of volatile and semi-volatile compounds like this compound, especially in complex matrices such as food and environmental samples. who.intresearchgate.net

Principle: In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a precursor ion and fragmenting it to produce characteristic product ions, which are then detected.

Typical GC-MS/MS Parameters: For the analysis of this compound, a non-polar or medium-polarity capillary column is typically used. The sample is injected in splitless mode to enhance sensitivity for trace analysis. The oven temperature is programmed to ramp up to ensure the efficient separation of analytes. Electron ionization (EI) is a common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which involves monitoring specific precursor-to-product ion transitions for the analyte, thereby minimizing matrix interference and enhancing selectivity. researchgate.net

Interactive Data Table: Example GC-MS/MS Parameters for the Analysis of Structurally Similar Compounds

Parameter Setting Rationale
GC Column HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) A common, robust column for the analysis of a wide range of compounds.
Carrier Gas Helium at 1.0 mL/min Inert gas that carries the sample through the column.
Injection Mode Splitless Maximizes the amount of analyte reaching the column for trace analysis.
Oven Program Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min A typical temperature program to separate compounds with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eV A standard, robust ionization method that produces reproducible fragmentation patterns.
MS Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity by monitoring specific ion transitions.
Precursor Ion (m/z) To be determined for this compound The molecular ion or a major fragment ion.
Product Ion(s) (m/z) To be determined for this compound Characteristic fragment ions resulting from the precursor ion.

Extraction and Sample Preparation Techniques

Effective sample preparation is crucial for accurate and reliable analysis of this compound. The goal is to isolate the analyte from the sample matrix, remove interferences, and concentrate it to a level suitable for the analytical instrument. thermofisher.com

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that is more efficient and uses less solvent than traditional liquid-liquid extraction. It is effective for cleaning up complex samples such as fish tissue, beverages, and cosmetics prior to chromatographic analysis. who.intnih.gov

Principle: SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. thermofisher.com The choice of sorbent depends on the properties of the analyte and the matrix. For this compound, a reversed-phase sorbent like C18 is often appropriate for aqueous samples, while a normal-phase sorbent like silica can be used for non-polar sample extracts.

The SPE process generally involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it and ensure reproducible retention of the analyte.

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: A solvent that removes interferences but does not elute the analyte is passed through the sorbent.

Elution: A strong solvent is used to desorb the analyte from the sorbent.

Interactive Data Table: General SPE Protocol for this compound from an Aqueous Matrix

Step Procedure Purpose
Sorbent C18 Cartridge Retains non-polar to moderately polar compounds from aqueous samples.

| Conditioning | 1. Methanol 2. Water (or buffer at sample pH) | 1. Solvates the C18 chains. 2. Prepares the sorbent for the aqueous sample. | | Loading | Pass the pre-treated sample through the cartridge at a slow flow rate. | Analyte is retained on the sorbent. | | Washing | Pass a weak solvent (e.g., water/methanol mixture) through the cartridge. | Removes polar interferences. | | Elution | Pass a small volume of a strong solvent (e.g., methanol or acetonitrile) through the cartridge. | Desorbs the analyte from the sorbent. |

Membrane-based microextraction is a miniaturized sample preparation technique that offers high enrichment factors and uses minimal amounts of organic solvents. It is particularly useful for trace analysis in complex matrices. A specific application for the related compound isoeugenol (B1672232) has been demonstrated in food samples. nih.gov

Principle: This technique involves the extraction of the analyte from a sample solution, through a thin, water-immiscible solvent phase immobilized in the pores of a porous hydrophobic membrane, and into an acceptor solution inside the membrane. The driving force for the extraction is the concentration gradient. The technique can be highly selective by adjusting the pH of the sample and acceptor solutions to facilitate the extraction and trapping of the analyte.

For this compound, a hollow-fiber liquid-phase microextraction (HF-LPME) setup could be employed. The hydrophobic pores of the hollow fiber would be impregnated with a suitable organic solvent, and the fiber would be placed in the sample solution. The analyte would diffuse from the sample, through the organic solvent in the membrane, and into an acceptor phase within the fiber. After a set extraction time, the acceptor phase is collected and injected into the analytical instrument.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy each provide unique information about the molecule's structure.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₂O₃), the monoisotopic mass is 192.0786 g/mol . epa.gov In electron ionization (EI-MS), the molecule will fragment in a characteristic way, providing a "fingerprint" that can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the vinyl protons of the propenyl group, the methoxy (B1213986) group protons, the methyl group protons, and the formate proton. The coupling constants between the vinyl protons would confirm the (E)- or trans-configuration of the double bond.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the formate group, the aromatic carbons, the vinyl carbons, the methoxy carbon, and the methyl carbon.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the formate ester. Bands in the region of 1600-1450 cm⁻¹ would correspond to the C=C stretching of the aromatic ring and the propenyl group. A band around 1200-1000 cm⁻¹ would be due to the C-O stretching of the ester and ether linkages.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Observation
Mass Spectrometry Molecular Ion [M]⁺ m/z 192
Key Fragments Expected fragments from the loss of the formate group (-CHO₂), methyl group (-CH₃), and cleavage of the propenyl chain.
¹H NMR Formate Proton (-OCHO) Singlet, δ ~8.0-8.2 ppm
Aromatic Protons Multiplets, δ ~6.8-7.2 ppm
Vinyl Protons (-CH=CH-) Doublets, δ ~6.0-6.5 ppm with a large coupling constant (~16 Hz) indicating trans geometry.
Methoxy Protons (-OCH₃) Singlet, δ ~3.8-3.9 ppm
Methyl Protons (-CH₃) Doublet, δ ~1.8-1.9 ppm
¹³C NMR Carbonyl Carbon (-OC HO) δ ~160-165 ppm
Aromatic & Vinyl Carbons δ ~110-150 ppm
Methoxy Carbon (-OC H₃) δ ~55-56 ppm
Methyl Carbon (-C H₃) δ ~18-20 ppm
Infrared (IR) C=O Stretch (Ester) ~1730 cm⁻¹ (strong)
C=C Stretch (Aromatic/Vinyl) ~1600, ~1510 cm⁻¹
C-O Stretch (Ester/Ether) ~1260, ~1140 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H NMR spectroscopy is particularly informative, offering insights into the arrangement of hydrogen atoms within the molecule.

While a publicly available experimental spectrum for this compound is not readily accessible, the expected chemical shifts and coupling constants can be reliably predicted based on the known spectra of structurally similar compounds, such as (E)-isoeugenyl acetate (B1210297). The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, the vinyl protons of the propenyl group, the methyl protons of the propenyl group, and the unique proton of the formate group.

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Formate (-OCHO)~8.1Singlet-
Aromatic (H-2)~6.9Doublet~2.0
Aromatic (H-5)~6.8Doublet~8.0
Aromatic (H-6)~6.7Doublet of Doublets~8.0, 2.0
Vinylic (H-α)~6.3Doublet of Quartets~15.7, 1.5
Vinylic (H-β)~6.1Doublet of Quartets~15.7, 6.5
Methoxy (-OCH₃)~3.8Singlet-
Methyl (-CH₃)~1.9Doublet~6.5

Note: Predicted values are based on the analysis of related structures and established NMR principles. Actual experimental values may vary slightly.

The downfield chemical shift of the formate proton is a characteristic feature, distinguishing it from other functional groups. The coupling constants of the vinylic protons are indicative of the (E) or trans configuration of the double bond in the propenyl side chain.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the analysis of this compound, electron ionization (EI) mass spectrometry would be a common method.

Upon ionization, the this compound molecule (C₁₁H₁₂O₃) with a molecular weight of 192.21 g/mol , would generate a molecular ion peak ([M]⁺) at m/z 192. The fragmentation of this molecular ion would provide a characteristic pattern, aiding in its identification.

Predicted Mass Spectrometry Fragmentation for this compound:

m/z Proposed Fragment Ion Fragment Structure
192Molecular Ion [C₁₁H₁₂O₃]⁺[this compound]⁺
164[M - CO]⁺Loss of carbon monoxide
149[M - CHO₂]⁺Loss of the formate group
131[M - CO - CH₃]⁺Loss of carbon monoxide and a methyl radical
119[C₈H₇O]⁺Aromatic fragment
91[C₇H₇]⁺Tropylium ion

Note: The fragmentation pattern is predicted based on established principles of mass spectrometry and the known fragmentation of related phenylpropanoids.

The fragmentation pattern provides a molecular fingerprint that can be used for the unequivocal identification of this compound in complex mixtures, such as essential oils and food flavorings.

X-ray Crystallography of Related Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported in the crystallographic literature, the analysis of closely related derivatives provides valuable insights into its likely solid-state conformation and intermolecular interactions.

For instance, the crystal structure of isoeugenol-derived compounds reveals key structural features that would be expected to be conserved in this compound. These studies show that the phenyl ring is typically planar, and the propenyl side chain adopts a specific orientation relative to the ring. The conformation of the molecule is influenced by steric and electronic factors, as well as by intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice.

Theoretical and Computational Studies

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery and for understanding the molecular basis of biological processes. nih.gov By simulating the interaction between (E)-isoeugenyl formate (B1220265) and various enzymes, researchers can hypothesize its potential biological targets and mechanisms of action.

The process involves placing the three-dimensional structure of (E)-isoeugenyl formate into the binding site of a target enzyme and calculating the binding affinity, often expressed as a docking score. physchemres.org A lower (more negative) score generally indicates a more stable and favorable interaction. physchemres.org Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the enzyme's active site, are analyzed to understand the stability of the complex. nih.govresearchgate.net

For instance, a hypothetical docking study of this compound could be performed against enzymes like cyclooxygenase (COX) or various cytochrome P450 enzymes to explore potential anti-inflammatory or metabolic pathways. The formate group might interact with specific residues, and the aromatic ring could engage in π-π stacking or hydrophobic interactions. A study on eugenol (B1671780) derivatives, which are structurally related to isoeugenyl formate, demonstrated the use of molecular docking to identify potential inhibitors for the main protease of SARS-CoV-2. physchemres.org Similarly, computational studies on formate dehydrogenase (FDH) use docking to understand the interaction with its substrates, which could provide insights into how the formate moiety of this compound might be recognized by enzymes. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound against Selected Enzymes

Target EnzymeBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Cyclooxygenase-2 (COX-2)-8.2Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic
Cytochrome P450 2D6-7.5Phe120, Asp301, Glu216Hydrophobic, Hydrogen Bond
Formate Dehydrogenase-6.9His332, Asn119, Arg284Hydrogen Bond, Electrostatic

In Silico Prediction Tools for Bioactivity and Metabolic Fate

In silico tools use computational models to predict the pharmacokinetic and pharmacodynamic properties of a compound. These predictions are vital in the early stages of drug development to assess a molecule's potential as a therapeutic agent. For this compound, these tools can forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its likely biological activities.

A wide range of software platforms can predict properties such as oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity. These predictions are based on the molecule's structure and are derived from large datasets of experimentally verified compounds. For example, a computational analysis of eugenol and isoeugenol (B1672232) used SwissADME to calculate drug-likeness and ADME descriptors. researchgate.net Such an analysis for this compound would involve evaluating its compliance with established rules like Lipinski's Rule of Five, which helps predict oral bioavailability.

The metabolic fate of a compound, meaning how it is processed and broken down by the body, can also be predicted. nih.gov In silico models can identify potential sites on the this compound molecule that are susceptible to modification by metabolic enzymes, such as hydroxylation, demethylation, or hydrolysis of the formate ester.

Table 2: Predicted ADMET Properties of this compound using In Silico Tools

PropertyPredicted Value/ClassificationImplication
Molecular Weight192.21 g/molComplies with Lipinski's Rule (<500)
LogP (Lipophilicity)2.85Good membrane permeability
Hydrogen Bond Donors0Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (<10)
CYP2D6 InhibitorProbablePotential for drug-drug interactions
Blood-Brain Barrier PermeationHighPotential for CNS activity

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Electronic Structure Analysis

Density Functional Theory (DFT) and Hartree-Fock (HF) are quantum mechanical methods used to investigate the electronic structure of molecules. wikipedia.orgmdpi.com DFT is a widely used method in computational chemistry that calculates the electronic properties of a system based on its electron density. researchgate.net The Hartree-Fock method is another foundational approach that approximates the many-electron wavefunction as a single Slater determinant. insilicosci.comgatech.edu While HF theory provides a good starting point, it neglects some electron correlation, whereas DFT methods are designed to account for this, often leading to more accurate results. nih.govnsf.gov

Applying these methods to this compound can provide detailed information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive.

These calculations also yield maps of electron density and electrostatic potential, which reveal the distribution of charge within the molecule. This information helps identify nucleophilic and electrophilic sites, predicting how the molecule might interact with other chemical species or biological receptors. A DFT study on the related compounds eugenol and cis-isoeugenyl formate used these calculations to understand their reactivity and geometry. researchgate.net

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations (B3LYP/6-31G)*

Electronic PropertyCalculated ValueInterpretation
Energy of HOMO-5.8 eVRegion of electron donation (nucleophilic)
Energy of LUMO-1.2 eVRegion of electron acceptance (electrophilic)
HOMO-LUMO Gap (ΔE)4.6 eVIndicates high kinetic stability
Dipole Moment2.1 DIndicates a moderate polarity of the molecule
Ionization Potential7.5 eVEnergy required to remove an electron

Computational Analysis of Hydrogen Bonding and Molecular Stability

Computational methods are essential for analyzing non-covalent interactions, such as hydrogen bonds, which play a critical role in molecular conformation and intermolecular recognition. researchgate.netkent.ac.uk Although the this compound molecule itself does not have hydrogen bond donors, its oxygen atoms (in the methoxy (B1213986) and formate groups) can act as hydrogen bond acceptors.

Furthermore, computational methods can determine the relative stability of different conformers (spatial arrangements) of this compound. By rotating the single bonds in the molecule, different conformers can be generated, and their energies can be calculated. The conformer with the lowest energy is the most stable and likely the most abundant form of the molecule. This analysis helps to understand the molecule's flexibility and the shapes it can adopt to fit into a biological receptor. kent.ac.uk

Table 4: Hypothetical Hydrogen Bond Analysis of this compound with Water

Acceptor Atom in this compoundInteracting Water MoleculeH-Bond Distance (Å)H-Bond Energy (kcal/mol)
Oxygen (Formate C=O)H₂O1.95-4.8
Oxygen (Formate C-O-R)H₂O2.10-3.5
Oxygen (Methoxy -OCH₃)H₂O2.15-3.1

Future Research Directions

Development of Novel Bioactive (E)-Isoeugenyl Formate (B1220265) Derivatives and Analogs

While research on (E)-isoeugenyl formate itself is emerging, a significant body of work on its parent molecules, eugenol (B1671780) and isoeugenol (B1672232), provides a strong foundation for the development of novel derivatives. The synthesis of analogs by modifying the core structure of these phenylpropanoids has been shown to yield compounds with enhanced or novel biological activities. nih.govnih.gov

Future work should focus on the targeted synthesis of this compound derivatives. This can be approached by:

Modification of the Isoeugenyl Core: Introducing different functional groups onto the aromatic ring of the isoeugenyl moiety could modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing biological activity. Studies on eugenol have demonstrated that esterification of the hydroxyl group can produce derivatives with promising antibacterial potential, sometimes exceeding the activity of the parent compound against strains like Escherichia coli and Staphylococcus aureus. nih.gov

Functionalization of the Propenyl Side Chain: Altering the propenyl group is another strategy. For instance, creating glycoconjugates by attaching various sugar moieties to the isoeugenol core via click chemistry has been shown to yield compounds with significant antifungal activities against Aspergillus fumigatus. nih.gov

Replacement of the Formate Group: Substituting the formate ester with other acyl groups of varying chain lengths and functionalities could lead to a diverse library of analogs. This approach would help in establishing a clear structure-activity relationship (SAR).

The development of these new molecules will be guided by SAR studies, which aim to correlate the chemical structure of the compounds with their biological activity. mdpi.comnih.gov Understanding how specific structural features influence efficacy is crucial for designing more potent and selective agents. mdpi.comresearchgate.net

Parent Compound Modification Strategy Resulting Bioactivity Key Finding Reference
Eugenol/IsoeugenolGlycoconjugation (Click Chemistry)AntifungalTwo glycoconjugate analogs showed significant activity against A. fumigatus with IC50 values of 5.42 and 9.39 µM. nih.gov
EugenolEsterification and addition reactionsAntibacterial, AntioxidantSome derivatives showed higher antibacterial activity than eugenol, with a minimum inhibitory concentration of 500 µg/mL compared to eugenol's 1000 µg/mL. nih.gov
IsosteviolReductive amination to form 1,3-aminoalcoholsAntiproliferativeN-benzyl substitution on the amino function was found to be advantageous for antiproliferative activity against human tumor cell lines. mdpi.com

In-depth Mechanistic Elucidation of Biological Activities at the Molecular Level

A critical area for future research is the detailed investigation of how this compound exerts its biological effects at the molecular level. The mechanism of action for its parent compound, isoeugenol, has been studied, particularly in the context of skin sensitization, where it is proposed to act as a hapten. nih.gov One proposed mechanism involves its oxidation to form a reactive quinone methide intermediate, which can then covalently bind to skin proteins. nih.gov

Future studies on this compound should investigate whether it:

Acts as a prodrug: The formate ester could be hydrolyzed in vivo by esterase enzymes, releasing isoeugenol, which would then be responsible for the observed biological activity via known mechanisms. nih.gov

Possesses intrinsic activity: The intact molecule may have unique molecular targets and mechanisms of action distinct from isoeugenol.

To elucidate these mechanisms, researchers could employ a range of molecular biology and biochemical techniques. For example, studies on eugenol have shown it can inhibit oxidative phosphorylation and fatty acid oxidation in cancer cells by downregulating the c-Myc/PGC-1β/ERRα signaling pathway. researchgate.net Similar pathway analysis for this compound and its derivatives would be highly informative. Identifying specific protein targets, understanding interactions with cellular membranes, and characterizing effects on key signaling cascades will be essential to fully comprehend its biological potential.

Advanced Biotechnological Applications and Further Enzyme Engineering for Sustainable Production Routes

The demand for natural and sustainably produced compounds has driven interest in biotechnological production routes. nih.gov Future research should focus on developing efficient and environmentally friendly methods for synthesizing this compound. Two primary strategies can be pursued: enzymatic synthesis and microbial fermentation.

Enzymatic Synthesis: This approach involves using isolated enzymes as catalysts. The synthesis of other formate esters, such as phenethyl formate, has been successfully optimized using commercial immobilized lipases like Novozym 435. mdpi.com A similar process could be developed for this compound by reacting (E)-isoeugenol with a formic acid source. Key parameters for optimization would include the choice of enzyme, solvent, temperature, and molar ratio of substrates. mdpi.com Enzyme engineering, including directed evolution, could be employed to improve the catalyst's activity, stability, and specificity for this particular reaction. nih.govresearchgate.net

Parameter Optimized Condition for Phenethyl Formate Synthesis Rationale/Significance Reference
EnzymeNovozym 435 (15 g/L)Immobilized lipase (B570770) showing high efficiency in esterification. mdpi.com
Substrate Ratio1:5 (Formic Acid:Phenethyl Alcohol)Optimizing the molar ratio is crucial for driving the reaction towards product formation and achieving high conversion yields. mdpi.com
Temperature40 °CBalancing enzyme activity and stability to maximize productivity. mdpi.com
Solvent1,2-dichloroethaneThe choice of solvent affects enzyme activity and substrate solubility. Toluene was found to be better for enzyme recycling. mdpi.com

Microbial Fermentation: A more advanced approach involves engineering microorganisms to produce this compound de novo from simple feedstocks like glucose. This would require the introduction of a complete biosynthetic pathway into a suitable microbial host (e.g., E. coli or Saccharomyces cerevisiae). This engineered pathway would need to encompass both the synthesis of the (E)-isoeugenol precursor and a final enzymatic step to attach the formate group. The latter could involve a formate-activating enzyme. Research into formate assimilation pathways, which reduce formate to formaldehyde (B43269) for entry into central metabolism, highlights the enzymatic machinery available for C1-substrate activation that could be adapted for this purpose. nih.govosti.gov Further enzyme engineering would be critical to enhance the efficiency of the pathway enzymes and minimize the accumulation of toxic intermediates. nih.govnih.gov

Integration of Systems Biology and Omics Approaches in Metabolic Pathway Research

To support the development of microbial fermentation routes, the integration of systems biology and multi-omics approaches is indispensable. youtube.comyoutube.com These methodologies provide a holistic view of the cellular processes involved in the production of a target compound.

Future research in this area would involve:

Genome-Scale Metabolic Modeling (GEMs): Constructing a GEM for the production host allows for in silico simulation of metabolic fluxes. nih.gov This can be used to predict the effects of genetic modifications and identify potential bottlenecks in the engineered pathway for this compound production. researchgate.net

Transcriptomics and Proteomics: These "omics" techniques measure the expression levels of all genes (as mRNA) and proteins, respectively. By comparing engineered strains under different conditions, researchers can identify regulatory hurdles, metabolic imbalances, or unexpected pathway interactions that limit production. nih.gov

Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites within a cell. youtube.com It can be used to track the flow of carbon through the engineered pathway, identify the accumulation of pathway intermediates, and uncover off-target effects of the introduced enzymes. nih.gov

By integrating these datasets, a comprehensive understanding of the host cell's response to the engineered pathway can be achieved. researchgate.netnih.gov This knowledge is crucial for guiding rational metabolic engineering strategies to optimize titers, rates, and yields of this compound, paving the way for a viable and sustainable bioproduction process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-isoeugenyl formate, and how do reaction conditions influence stereoselectivity?

  • Methodological Guidance : Compare esterification methods (e.g., acid-catalyzed vs. enzymatic) using isoeugenol and formic acid derivatives. Monitor stereoselectivity via chiral HPLC or NMR spectroscopy. For reproducibility, document temperature, catalyst loading (e.g., sulfuric acid vs. lipases), and solvent polarity effects .
  • Key Parameters : Yield (%) and enantiomeric excess (ee) under varying conditions. Tabulate results for cross-comparison (e.g., 80% yield at 50°C vs. 65% yield at 70°C with 90% ee) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural conformation?

  • Methodological Guidance : Use GC-MS for volatile compound analysis, complemented by 1^1H/13^13C NMR for stereochemical confirmation. Validate purity via HPLC with UV detection (λ = 254 nm) and compare retention times against commercial standards. Report detection limits and calibration curves .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Guidance : Design accelerated stability studies in buffer solutions (pH 2–9) at 37°C. Quantify degradation products (e.g., isoeugenol and formic acid) using LC-MS. Calculate half-life (t1/2t_{1/2}) and rate constants (kk) to model degradation kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical preference in this compound synthesis?

  • Methodological Guidance : Employ density functional theory (DFT) to model transition states during esterification. Compare activation energies (ΔG\Delta G^\ddagger) for (E)- vs. (Z)-isomer formation. Validate computational results with kinetic isotope effect (KIE) experiments .
  • Data Contradiction Analysis : If experimental ee deviates from predictions, re-evaluate solvent-catalyst interactions via molecular dynamics simulations .

Q. How can in silico methods predict the biological activity of this compound, and what validation experiments are critical?

  • Methodological Guidance : Use molecular docking (e.g., AutoDock Vina) to screen against target enzymes (e.g., cytochrome P450). Validate predictions with in vitro assays (e.g., IC50_{50} measurements) and correlate with ADMET properties (e.g., LogP, metabolic stability) .
  • Contradiction Resolution : If computational and experimental IC50_{50} values conflict, assess force field accuracy or ligand protonation states in docking .

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound?

  • Methodological Guidance : Conduct meta-analysis of existing literature to identify variability sources (e.g., assay conditions, cell lines). Replicate key studies using standardized protocols (e.g., ISO 10993 for cytotoxicity). Apply Bland-Altman plots to quantify inter-laboratory bias .

Q. How can model-based experimental design optimize this compound synthesis while minimizing resource use?

  • Methodological Guidance : Implement a D-optimal design to screen critical factors (e.g., temperature, catalyst ratio). Use response surface methodology (RSM) to predict optimal conditions. Validate with confirmatory runs and report confidence intervals .

Data Presentation and Ethical Compliance

Q. What ethical considerations apply to studies involving this compound in animal models?

  • Guidance : Follow ARRIVE guidelines for reporting in vivo experiments. Include Institutional Animal Care and Use Committee (IACUC) approval details, dose justification, and humane endpoints. Tabulate mortality/morbidity rates and statistical power calculations .

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound?

  • Guidance : Provide raw spectral files in supplementary materials. Annotate discrepancies (e.g., solvent-induced shifts) and validate assignments via 2D NMR (COSY, HSQC). Use consensus reporting frameworks (e.g., MIAMET guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.